molecular formula C19H18O5 B14344568 1-(3,4-Dimethoxyphenyl)-2-oxo-2-phenylethyl prop-2-enoate CAS No. 92934-15-1

1-(3,4-Dimethoxyphenyl)-2-oxo-2-phenylethyl prop-2-enoate

Katalognummer: B14344568
CAS-Nummer: 92934-15-1
Molekulargewicht: 326.3 g/mol
InChI-Schlüssel: WMZQITSGFUNTNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethoxyphenyl)-2-oxo-2-phenylethyl prop-2-enoate is an organic compound known for its unique chemical structure and properties It is a derivative of cinnamic acid and is characterized by the presence of methoxy groups on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-oxo-2-phenylethyl prop-2-enoate typically involves the esterification of 3,4-dimethoxycinnamic acid with appropriate reagents. One common method is the reaction of 3,4-dimethoxycinnamic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-oxo-2-phenylethyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dimethoxyphenyl)-2-oxo-2-phenylethyl prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-oxo-2-phenylethyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The methoxy groups and the ester functionality play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dimethoxycinnamic acid: A precursor in the synthesis of the target compound.

    3,4-Dimethoxyphenylpropionic acid: Another related compound with similar structural features.

    3,4-Dimethoxycinnamate derivatives: Various derivatives with different ester groups.

Uniqueness

1-(3,4-Dimethoxyphenyl)-2-oxo-2-phenylethyl prop-2-enoate is unique due to its specific ester functionality and the presence of methoxy groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

92934-15-1

Molekularformel

C19H18O5

Molekulargewicht

326.3 g/mol

IUPAC-Name

[1-(3,4-dimethoxyphenyl)-2-oxo-2-phenylethyl] prop-2-enoate

InChI

InChI=1S/C19H18O5/c1-4-17(20)24-19(18(21)13-8-6-5-7-9-13)14-10-11-15(22-2)16(12-14)23-3/h4-12,19H,1H2,2-3H3

InChI-Schlüssel

WMZQITSGFUNTNP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C=C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.